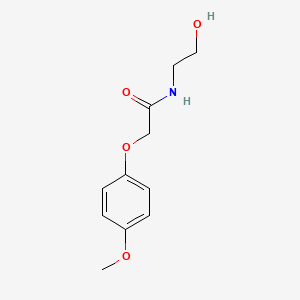

N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide

CAS No.: 51816-48-9

Cat. No.: VC19610994

Molecular Formula: C11H15NO4

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51816-48-9 |

|---|---|

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C11H15NO4/c1-15-9-2-4-10(5-3-9)16-8-11(14)12-6-7-13/h2-5,13H,6-8H2,1H3,(H,12,14) |

| Standard InChI Key | JKJGFRLXKMXTSM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NCCO |

Introduction

N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound with a unique molecular structure, featuring a hydroxyethyl group and a methoxyphenoxy moiety. This compound belongs to the broader class of phenolic compounds due to the presence of an acetamide functional group, along with ether and alcohol functionalities . Its molecular formula is C11H15NO4, and it has a molecular weight of approximately 225.24 g/mol .

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide. For example:

-

2-Hydroxy-2-(4-methoxyphenyl)-N-methylacetamide: Contains a methyl group instead of a hydroxyethyl group.

-

N-(4-Methoxy-2-nitrophenyl)acetamide: Features a nitro group, which may enhance biological activity.

-

4-Methoxyphenol: A simpler structure without the acetamide or hydroxyethyl groups.

Comparison Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide | C11H15NO4 | Hydroxyethyl and methoxyphenoxy moieties |

| 2-Hydroxy-2-(4-methoxyphenyl)-N-methylacetamide | C10H13NO3 | Methyl group instead of hydroxyethyl |

| N-(4-Methoxy-2-nitrophenyl)acetamide | C11H12N2O3 | Nitro group for enhanced activity |

| 4-Methoxyphenol | C7H8O2 | Simple phenol structure |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume